Cytotoxicity in A375 Melanoma Cells
An assessment of the limited available data reveals a differential activity profile between Benzyl DC-81 and its parent compound, DC-81. While Benzyl DC-81 is consistently reported to possess antiproliferative activity against A375 cells, the magnitude of this activity is not quantified with an IC50 value in accessible primary literature [1]. In contrast, the unmodified natural product DC-81 exhibits a defined, moderate cytotoxicity against A375 cells with a reported IC50 of 18.5 µM [2]. This suggests that the C8-benzyloxy substitution present in Benzyl DC-81 may modulate activity, but the absence of a direct, head-to-head quantitative comparison precludes a definitive claim of superior potency for the target compound in this cell line.
| Evidence Dimension | In vitro cytotoxicity (IC50) against A375 human melanoma cells |
|---|---|
| Target Compound Data | Antiproliferative activity reported, but specific IC50 value is not publicly documented in primary literature |
| Comparator Or Baseline | DC-81: IC50 = 18.5 µM |
| Quantified Difference | Not calculable due to lack of quantified data for Benzyl DC-81 |
| Conditions | Cell viability assay (A375 human melanoma cell line) |
Why This Matters
For procurement decisions in melanoma research, the absence of a defined IC50 for Benzyl DC-81 necessitates a pilot validation step, whereas DC-81 offers a benchmarked, albeit moderate, potency.
- [1] Adiyala PR, et al. Development of pyrrolo[2,1-c][1,4]benzodiazepine β-glucoside prodrugs for selective therapy of cancer. Bioorg Chem. 2018 Feb;76:288-293. View Source
- [2] PeptideDB. Antibiotic DC-81 Bioactivity Data. View Source
